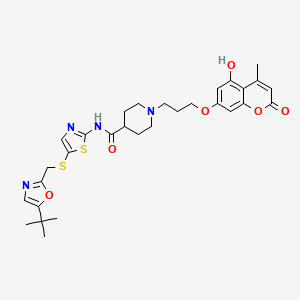
PROTAC CDK9/CycT1 Degrader-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC CDK9/CycT1 Degrader-2 is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), with an IC50 value of 45 nM . This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the targeted degradation of specific proteins. By recruiting an E3 ubiquitin ligase to the target protein, PROTACs promote ubiquitination and subsequent proteasomal degradation of the target protein .
准备方法
The synthesis of PROTAC CDK9/CycT1 Degrader-2 involves the conjugation of a ligand that binds to CDK9 with a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for CDK9 is synthesized through a series of organic reactions.
Linker Attachment: A linker molecule is attached to the CDK9 ligand.
E3 Ligase Ligand Conjugation: The E3 ligase ligand is then conjugated to the linker.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the synthetic route described above, with optimization for yield and purity.
化学反应分析
PROTAC CDK9/CycT1 Degrader-2 undergoes several types of chemical reactions:
Substitution Reactions: The synthesis involves nucleophilic substitution reactions to attach the linker and E3 ligase ligand.
Oxidation and Reduction: These reactions may be used in the synthesis of the ligands.
Coupling Reactions: The final conjugation of the CDK9 ligand and E3 ligase ligand involves coupling reactions.
Common reagents used in these reactions include organic solvents, bases, and coupling agents. The major products formed are the intermediate compounds leading to the final PROTAC molecule.
科学研究应用
PROTAC CDK9/CycT1 Degrader-2 has several scientific research applications:
Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and survival.
Transcriptional Regulation: CDK9 is involved in the regulation of RNA polymerase II pause-release states.
Drug Development: This compound serves as a model for developing new PROTACs targeting other proteins involved in various diseases.
作用机制
PROTAC CDK9/CycT1 Degrader-2 exerts its effects by promoting the degradation of CDK9. The mechanism involves:
Binding: The CDK9 ligand binds to CDK9, while the E3 ligase ligand binds to an E3 ubiquitin ligase.
Ubiquitination: The PROTAC brings CDK9 and the E3 ligase into proximity, facilitating the ubiquitination of CDK9.
Degradation: The ubiquitinated CDK9 is recognized by the proteasome and degraded.
This degradation disrupts the function of CDK9, leading to the downregulation of transcriptional programs driven by CDK9 .
相似化合物的比较
PROTAC CDK9/CycT1 Degrader-2 is unique in its high specificity and potency for CDK9. Similar compounds include:
PROTAC CDK2/9 Degrader-1: A dual degrader for CDK2 and CDK9, with different selectivity and potency.
PROTAC CDK9 Degrader-2 (compound 11c): Another selective CDK9 degrader with an IC50 of 17 μM in MCF-7 cell lines.
Compared to these compounds, this compound offers a higher specificity for CDK9, making it a valuable tool for targeted protein degradation studies.
属性
分子式 |
C30H36N4O6S2 |
|---|---|
分子量 |
612.8 g/mol |
IUPAC 名称 |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[3-(5-hydroxy-4-methyl-2-oxochromen-7-yl)oxypropyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C30H36N4O6S2/c1-18-12-25(36)39-22-14-20(13-21(35)27(18)22)38-11-5-8-34-9-6-19(7-10-34)28(37)33-29-32-16-26(42-29)41-17-24-31-15-23(40-24)30(2,3)4/h12-16,19,35H,5-11,17H2,1-4H3,(H,32,33,37) |
InChI 键 |
YWIOKMKBFQAIMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=CC(=CC(=C12)O)OCCCN3CCC(CC3)C(=O)NC4=NC=C(S4)SCC5=NC=C(O5)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















